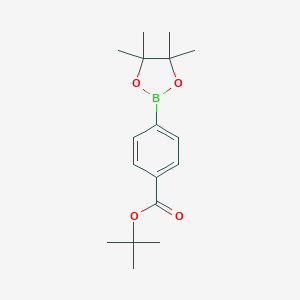

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Descripción

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound featuring a benzoate ester backbone substituted with a tert-butyl group at the ester position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position of the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl structures . Applications span pharmaceutical intermediates, materials science, and targeted drug delivery systems, as evidenced by its role in synthesizing piperidine derivatives and tumor-targeting prodrugs .

Propiedades

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-8-10-13(11-9-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXLDEFJAZGNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402582 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-72-8 | |

| Record name | 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-bromo-tert-butylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate or sodium hydroxide for hydrolysis reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic ester group.

Carboxylic Acids: Formed through hydrolysis of the tert-butyl ester group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows chemists to efficiently create new compounds through various reactions such as cross-coupling reactions. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Facilitates the formation of C-C bonds |

| Functionalization | Enables the introduction of functional groups |

| Synthesis of Heterocycles | Assists in forming nitrogen-containing compounds |

Drug Development

The compound's structural attributes enhance its utility in medicinal chemistry. It can modify pharmaceutical compounds to improve their efficacy and bioavailability. Its application in prodrug design allows for better absorption and distribution within biological systems.

Case Study: Prodrug Design

In studies involving prodrugs, this compound has been shown to increase the solubility and stability of active pharmaceutical ingredients (APIs), leading to improved therapeutic outcomes.

Materials Science

In materials science, this compound is utilized for developing advanced materials such as polymers and coatings. Its stability and reactivity contribute to creating materials with enhanced properties.

| Material Type | Application |

|---|---|

| Polymers | Used in the synthesis of high-performance polymers |

| Coatings | Provides protective layers with improved durability |

Bioconjugation

This compound is employed in bioconjugation processes. This application is vital for attaching biomolecules to surfaces or other molecules, which is essential in diagnostics and therapeutics.

Example: Diagnostic Applications

In diagnostics, the compound facilitates the attachment of antibodies to diagnostic surfaces for enhanced detection capabilities in assays.

Environmental Chemistry

Researchers are increasingly focusing on greener chemical processes utilizing this compound. Its ability to participate in less toxic and more sustainable chemical reactions aligns with current trends toward environmentally friendly practices in chemistry.

Research Focus

Studies have demonstrated that using this compound can lead to reduced waste and lower energy consumption during chemical syntheses.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a transient palladium-boron complex, which undergoes reductive elimination to yield the desired biaryl product .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a family of arylboronic esters with variations in ester groups, substituent positions, and additional functional groups. Below is a comparative analysis of structurally related analogs:

Reactivity and Stability

- Steric Effects : The tert-butyl group in the target compound reduces reactivity in sterically demanding cross-couplings compared to methyl esters but improves stability against hydrolysis .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) accelerate transmetallation in Suzuki reactions, whereas electron-donating groups (e.g., tert-butyl) may slow the process .

- Biomedical Utility : The tert-butyl variant’s stability makes it suitable for prodrug strategies, such as ROS-responsive release in cancer therapy, as demonstrated in ’s NBC-modified RNase A system .

Commercial and Industrial Relevance

- Cost : Tert-butyl derivatives are typically more expensive than methyl analogs (e.g., $586/5g for tert-butyl piperidine-carbamate vs. $113/1g for methyl benzoate derivatives) .

- Scalability : Methyl esters are preferred for large-scale reactions due to lower cost and higher reactivity, while tert-butyl variants are reserved for stability-critical applications .

Actividad Biológica

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 850568-72-8) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H25BO4

- Molecular Weight : 304.19 g/mol

- Purity : >97.0% (GC)

- Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its boron-containing structure. Boron compounds have been shown to exhibit various biological effects, including:

- Antitumor Activity : Research indicates that boron compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown that boron-containing compounds can inhibit proteases and other enzymes critical for cellular function.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Studies :

- Enzyme Inhibition :

- Mechanistic Insights :

Case Study 1: Antitumor Efficacy

A recent study focused on the antitumor efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The compound demonstrated selective inhibition of MMP-9 with an IC50 value of 25 µM. This suggests potential applications in preventing tumor invasion and metastasis .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 850568-72-8 |

| Molecular Formula | C17H25BO4 |

| Molecular Weight | 304.19 g/mol |

| Purity | >97% (GC) |

| Antitumor IC50 | ~1 µM (varies by cell line) |

| Enzyme Inhibition IC50 | ~50 µM (serine proteases) |

| MMP Inhibition IC50 | ~25 µM (MMP-9) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation using aryl halides (e.g., bromo- or chloro-substituted benzoate derivatives) and bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key steps include:

- Coupling reaction : Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts, with KOAc as a base in solvents like dioxane or THF at 80–100°C for 12–24 hours .

- Purification : Silica gel chromatography or recrystallization to isolate the boronic ester.

- Yield Optimization : Yields vary depending on the starting aryl halide. For example, bromoaryl precursors yield ~65%, while chloroaryl precursors yield ~32% due to slower oxidative addition .

- Data Table :

| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzoate | Pd(dppf)Cl₂ | Dioxane | 100 | 65 |

| 4-Chlorobenzoate | Pd(PPh₃)₄ | THF | 80 | 32 |

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.35 ppm (12H, pinacol methyl groups) and δ 1.55 ppm (9H, tert-butyl group). Aromatic protons appear as doublets due to coupling with boron (³J ~3 Hz) .

- ¹³C NMR : Signals at δ 84.5 ppm (pinacol quaternary carbons) and δ 80.2 ppm (tert-butyl carbonyl carbon) .

- Mass Spectrometry : DART-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 359.2) .

Advanced Research Questions

Q. What challenges arise when incorporating this boronic ester into complex molecules for drug discovery, and how are they mitigated?

- Reactivity Issues : The tert-butyl group enhances steric protection of the boronic ester, improving stability during multi-step syntheses. However, competing side reactions (e.g., protodeboronation) can occur under acidic conditions.

- Mitigation Strategies :

- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Sequential coupling reactions (e.g., Suzuki-Miyaura) to avoid premature deprotection .

- Case Study : In antiplasmodial imidazopyridazine synthesis, the boronic ester was coupled with sulfonylpropylcarbamate intermediates under controlled pH (7–8) to suppress protodeboronation .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The tert-butyl group reduces reaction rates in Suzuki-Miyaura couplings due to hindered access to the boron center. This necessitates higher catalyst loadings (5–10 mol% Pd) or prolonged reaction times .

- Comparative Data :

| Boronic Ester Derivative | Coupling Partner | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methyl benzoate analog | Aryl bromide | 6 | 85 |

| tert-Butyl benzoate | Aryl bromide | 24 | 65 |

Q. What role does this compound play in ROS-responsive drug delivery systems?

- Mechanism : The boronic ester undergoes oxidative cleavage by hydrogen peroxide (H₂O₂), releasing active drug molecules in high-ROS environments (e.g., tumor cells) .

- Application Example : Conjugation of RNase A with the boronic ester via a ROS-cleavable linker enabled selective cytotoxicity in cancer cells, with >80% activity restoration under H₂O₂ treatment .

Data Contradictions and Resolution

Q. Why do NMR spectra of similar boronic esters sometimes lack signals for boron-bound carbons?

- Explanation : Quadrupolar relaxation from the boron atom (spin = 3/2) broadens or eliminates signals for directly bonded carbons. This is resolved using decoupling techniques or alternative characterization methods (e.g., IR spectroscopy for B-O stretches at ~1350 cm⁻¹) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.